![molecular formula C25H33N3O5 B5726083 N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide, commonly known as DIM-5, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
DIM-5 has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. DIM-5 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DIM-5 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of DIM-5 involves the inhibition of the enzyme 15-lipoxygenase (15-LOX). 15-LOX is an enzyme that plays a key role in the production of pro-inflammatory and pro-cancerous compounds. By inhibiting 15-LOX, DIM-5 reduces the production of these compounds, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
DIM-5 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, DIM-5 has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects. The compound has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the major advantages of DIM-5 for lab experiments is its specificity for 15-LOX. The compound has been shown to selectively inhibit 15-LOX without affecting other enzymes or cellular processes. This makes it a valuable tool for studying the role of 15-LOX in various diseases. However, one of the limitations of DIM-5 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of DIM-5. One potential application is as a treatment for Alzheimer's disease. DIM-5 has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of Alzheimer's disease. Another potential application is as a treatment for inflammatory bowel disease (IBD). DIM-5 has been shown to have anti-inflammatory effects, which could make it a valuable treatment for IBD. Finally, further studies are needed to determine the safety and efficacy of DIM-5 in clinical trials.
合成方法
The synthesis of DIM-5 involves a multi-step process that starts with the reaction of 3,4-dimethoxyaniline with 3-isobutoxy-4-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then coupled with proline using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to form the final product, DIM-5.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(E)-[4-methoxy-3-(2-methylpropoxy)phenyl]methylideneamino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-17(2)16-33-24-13-18(8-10-22(24)31-4)15-26-28-12-6-7-20(28)25(29)27-19-9-11-21(30-3)23(14-19)32-5/h8-11,13-15,17,20H,6-7,12,16H2,1-5H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTXYHRDDNHRHV-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C=NN2CCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=CC(=C1)/C=N/N2CCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
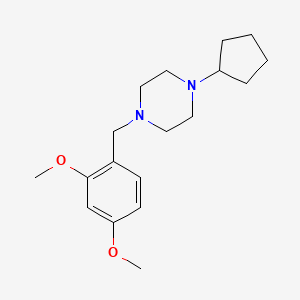

![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
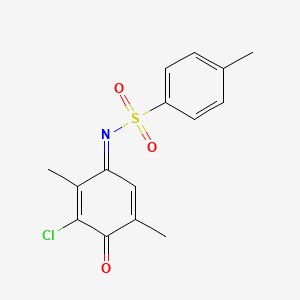
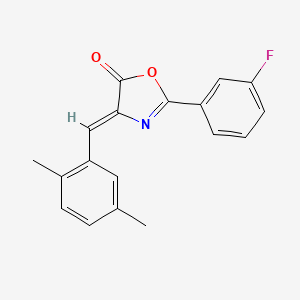
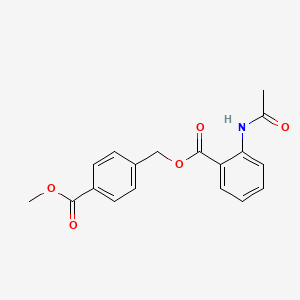
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
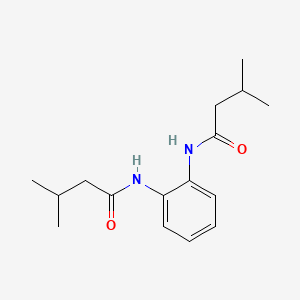

![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
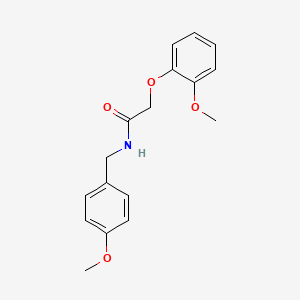
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)